In-Depth Technical Guide: Elucidating the Structure of Tert-butyl furan-3-ylcarbamate
In-Depth Technical Guide: Elucidating the Structure of Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl furan-3-ylcarbamate is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a furan ring and a Boc-protected amine makes it a valuable building block for creating novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure of Tert-butyl furan-3-ylcarbamate, including its physicochemical properties, spectroscopic data, and a detailed synthetic pathway. Furthermore, its relevance in the development of bioactive molecules is discussed.
Chemical Structure and Properties
Tert-butyl furan-3-ylcarbamate, with the chemical formula C₉H₁₃NO₃, consists of a furan ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protected amine group. The Boc protecting group is crucial for masking the reactivity of the amine during synthetic sequences, allowing for selective modifications at other positions of the furan ring.
The key structural features include:
-
Furan Ring: An aromatic five-membered heterocycle containing one oxygen atom, which imparts specific electronic and conformational properties to the molecule.
-
Carbamate Group: The -NHCOO- linkage connects the furan ring to the tert-butyl group.
-
Tert-butyl Group: A bulky alkyl group that provides steric hindrance and influences the solubility of the molecule.
The SMILES notation for the structure is CC(C)(C)OC(=O)NC1=COC=C1.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of Tert-butyl furan-3-ylcarbamate.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl furan-3-ylcarbamate is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| CAS Number | 56267-48-2 | [1] |
| Monoisotopic Mass | 183.08954 Da | [3] |
| Melting Point | 135-137 °C (predicted) | [4] |
| Boiling Point | 205.3 °C (predicted) | [4] |
| Flash Point | 78 °C (predicted) | [4] |
| TPSA | 51.47 Ų | [1] |
| LogP | 2.6266 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the furan ring protons, the NH proton of the carbamate, and the protons of the tert-butyl group.
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Furan Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at the C2 position, being adjacent to the oxygen, would likely appear most downfield. The protons at C4 and C5 will also have characteristic shifts and coupling constants.
-
NH Proton: A broad singlet is anticipated for the carbamate proton, with its chemical shift being dependent on the solvent and concentration.
-
Tert-butyl Protons: A sharp singlet, integrating to nine protons, is expected in the upfield region (around δ 1.5 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Furan Carbons: Four signals are expected for the furan ring carbons, with their chemical shifts influenced by the oxygen atom and the carbamate substituent.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group will appear significantly downfield (δ 150-170 ppm).
-
Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
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C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carbamate.
-
C-O Stretches: Bands corresponding to the C-O stretching vibrations of the furan ring and the carbamate will be present in the fingerprint region.
Mass Spectrometry
Mass spectrometry data can confirm the molecular weight and provide insights into the fragmentation pattern. The predicted monoisotopic mass is 183.08954 Da.[3] Common fragmentation pathways would likely involve the loss of the tert-butyl group or cleavage of the carbamate linkage.
Synthesis of Tert-butyl furan-3-ylcarbamate
A plausible and efficient method for the synthesis of Tert-butyl furan-3-ylcarbamate involves the Curtius rearrangement of 3-furoic acid.[5][6][7][8] This multi-step process is a reliable way to convert a carboxylic acid into a Boc-protected amine.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol outlines the key steps for the synthesis of Tert-butyl furan-3-ylcarbamate starting from 3-furoic acid.
Step 1: Acyl Chloride Formation
-
To a solution of 3-furoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-furoyl chloride.
Step 2: Acyl Azide Formation
-
Dissolve the crude 3-furoyl chloride in an inert solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for a few hours at room temperature.
-
Extract the product with an organic solvent and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-furoyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement and Trapping with Tert-butanol
-
Dissolve the 3-furoyl azide in an anhydrous, inert solvent with a high boiling point, such as toluene.
-
Add an excess of tert-butanol to the solution.
-
Heat the reaction mixture to reflux. The acyl azide will undergo rearrangement to an isocyanate, which is then trapped in situ by tert-butanol to form the desired Tert-butyl furan-3-ylcarbamate.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel.
Caption: Synthetic pathway to Tert-butyl furan-3-ylcarbamate.
Applications in Drug Discovery
Tert-butyl furan-3-ylcarbamate is a valuable building block in medicinal chemistry due to the presence of the furan scaffold, which is a common motif in many biologically active compounds. The Boc-protected amine allows for further functionalization, making it a key intermediate in the synthesis of various drug candidates.
While specific examples detailing the use of Tert-butyl furan-3-ylcarbamate are often proprietary, furan-containing compounds are known to be explored as:
-
Kinase Inhibitors: The furan ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases.[9]
-
GPCR Modulators: Furan derivatives have been investigated as ligands for G-protein coupled receptors, a large family of receptors involved in a wide range of physiological processes.[10]
-
P2X3 Receptor Antagonists: The furan core is present in some antagonists of the P2X3 receptor, which is a target for the treatment of chronic cough.[11][12][13]
-
Antiviral Agents: The furan nucleus is a component of several compounds with demonstrated antiviral activity.[14][15][16]
The general workflow for utilizing Tert-butyl furan-3-ylcarbamate in a drug discovery program is outlined below.
Caption: Role of Tert-butyl furan-3-ylcarbamate in drug discovery.
Conclusion
Tert-butyl furan-3-ylcarbamate is a strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its structure, featuring a reactive furan moiety and a protected amine, allows for diverse chemical modifications. While detailed experimental data for this specific compound is not widely published, its synthesis via the Curtius rearrangement of 3-furoic acid is a reliable and well-established method. The versatility of this intermediate makes it a valuable tool for researchers and scientists in the development of novel therapeutics targeting a range of biological pathways. Further public disclosure of its detailed spectroscopic and reactivity data would undoubtedly accelerate its application in the scientific community.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. spectrabase.com [spectrabase.com]
- 11. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
